molecular formula C14H17NO2 B149047 1-(tert-Butoxycarbonyl)-5-methylindole CAS No. 129822-49-7

1-(tert-Butoxycarbonyl)-5-methylindole

Cat. No. B149047
M. Wt: 231.29 g/mol
InChI Key: NSPCCUXHOQOAJQ-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on trifluoroacetic acid-induced cleavage .


Molecular Structure Analysis

The molecular formula of a similar compound, N-(tert-butoxycarbonyl)-l-phenylalanine, is C14H19NO4 . The Boc group adds stability to the molecule under basic hydrolysis conditions and catalytic reduction conditions .


Chemical Reactions Analysis

The Boc group can be removed from the molecule under acidic conditions, commonly with trifluoroacetic acid . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a Boc group can vary widely depending on the rest of the molecule. For example, N-(tert-butoxycarbonyl)-l-phenylalanine is a solid at room temperature .

Scientific Research Applications

In addition, there’s a research paper that discusses the deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine . This research is in the field of chemistry, specifically in the area of functionalized heteroarenes with protected N-functionality, which are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds . The paper discusses a new strategy for deprotection of this complexant class .

    Dipeptide Synthesis

    • Field : Chemistry, specifically peptide synthesis .
    • Summary : The Boc group is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as starting materials in dipeptide synthesis .
    • Methods : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
    • Results : The use of Boc-AAILs in dipeptide synthesis expands the applicability of AAILs, which have multiple reactive groups .

    Protection of Amines

    • Field : Organic synthesis .
    • Summary : The Boc group is used as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
    • Methods : Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
    • Results : The use of the Boc group allows for the protection of amines during organic synthesis, preventing unwanted reactions .

Safety And Hazards

Safety data sheets for compounds with a Boc group suggest that they may cause skin and eye irritation, and may be harmful if inhaled . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Future Directions

The Boc group continues to be widely used in peptide synthesis and other areas of organic chemistry . Future research may focus on developing new methods for the installation and removal of the Boc group, as well as exploring its use in the synthesis of new compounds .

properties

IUPAC Name

tert-butyl 5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPCCUXHOQOAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462680
Record name 1-(tert-Butoxycarbonyl)-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-5-methylindole

CAS RN

129822-49-7
Record name 1-(tert-Butoxycarbonyl)-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-5-methylindole
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